molecular formula C13H13BrN4O3 B13100287 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

Cat. No.: B13100287
M. Wt: 353.17 g/mol
InChI Key: XZQVMGGWXCUQJK-UHFFFAOYSA-N
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Description

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a pyrimidine-derivative chemical compound intended for research and development applications. Its structure, featuring a bromo-substituted pyrimidine core linked to a methoxy-benzoic acid group, suggests potential as a versatile building block or intermediate in medicinal chemistry campaigns. Researchers may employ this compound in the design and synthesis of novel small molecules targeting various biological pathways. The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the benzoic acid moiety can be utilized to develop amide or ester derivatives. This compound is strictly for laboratory research purposes and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C13H13BrN4O3

Molecular Weight

353.17 g/mol

IUPAC Name

4-[[5-bromo-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid

InChI

InChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18)

InChI Key

XZQVMGGWXCUQJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

A core step involves coupling a brominated pyrimidine with an amino-substituted benzoic acid derivative under palladium acetate catalysis:

  • Reagents and conditions:
    • Pd(OAc)₂ (0.1 equivalent) as catalyst
    • Potassium acetate (KOAc, 2 equivalents) as base
    • Solvent: Dimethylacetamide (DMA)
    • Temperature: 110 °C, overnight reaction
  • Procedure:
    • Under nitrogen atmosphere, the bromide-containing pyrimidine compound is mixed with the amino-benzoic acid derivative, Pd(OAc)₂, and KOAc in DMA.
    • The mixture is heated to 110 °C and stirred overnight.
    • After cooling, the reaction mixture is diluted with ethyl acetate, filtered through celite, washed with water and brine, dried, and concentrated.
    • The crude product is purified by flash column chromatography (0%-100% ethyl acetate in heptane gradient).

This method efficiently forms the C-N bond linking the pyrimidine and benzoic acid moieties.

Protection and Deprotection of Amino Groups

  • Boc (tert-butoxycarbonyl) protection is used to mask amines during intermediate steps.
  • Boc deprotection is achieved by treatment with 4N HCl in dioxane at room temperature for 1 hour.
  • The resulting amine hydrochloride salt is isolated by solvent evaporation and washing with diethyl ether.

This step is crucial for selective functionalization and subsequent coupling reactions.

Amide Bond Formation via HATU-Mediated Coupling

  • The free amine intermediate (after Boc deprotection) is coupled with carboxylic acid derivatives such as (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
  • Reagents and conditions:
    • HATU (1.05 equivalents) as coupling reagent
    • Triethylamine (TEA, 4 equivalents) as base
    • Solvent: Dichloromethane (DCM)
    • Room temperature, 2 hours stirring
  • The reaction mixture is washed with water and brine, dried, and purified by silica gel chromatography.

This method ensures high yields of amide-linked intermediates critical for the final compound assembly.

Substitution Reactions with Thiol Compounds and Linker Attachment

  • Tosylated or bromide intermediates react with thiol compounds in tetrahydrofuran (THF) using DBU as base.
  • The reaction proceeds at room temperature overnight.
  • Purification is done via preparative HPLC under acidic conditions.

This step may be applied for further functionalization or linker attachment in derivatives of the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents & Conditions Purpose/Outcome
1 Pd(OAc)₂-catalyzed coupling Pd(OAc)₂, KOAc, DMA, 110 °C, overnight Formation of C-N bond between pyrimidine and benzoic acid
2 Boc protection/deprotection Boc protection (tert-butyl carbamate), 4N HCl in dioxane Protecting amine groups for selective reactions
3 Amide bond formation (HATU coupling) HATU, TEA, DCM, room temp, 2 h Coupling amine with carboxylic acid derivatives
4 Thiol substitution Thiol compound, DBU, THF, room temp, overnight Functional group modification or linker attachment
5 Purification Flash column chromatography, preparative HPLC Isolation of pure intermediates and final product

Research Findings and Considerations

  • The palladium-catalyzed coupling step is sensitive to moisture and oxygen; thus, inert atmosphere (nitrogen) is mandatory for optimal yields.
  • The use of HATU as a coupling reagent provides high efficiency and minimizes racemization in amide bond formation.
  • Boc protection/deprotection cycles are critical to avoid side reactions and ensure selective functionalization.
  • Purification by flash chromatography and preparative HPLC ensures high purity, which is essential for biological activity assays.
  • Yields for individual steps typically range between 48% to 85%, depending on the specific intermediate and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid exhibit anticancer properties. A study investigated the effects of related pyrimidine derivatives on cancer cell lines, revealing that they can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

Case Study : A derivative of this compound was tested against breast cancer cells and showed a significant reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies.

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Its structure allows for interactions with bacterial enzymes, which can inhibit their function.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acidE. coli32 µg/mL
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acidS. aureus16 µg/mL

This table summarizes the effectiveness of the compound against common pathogens, indicating its potential use in developing new antibiotics.

Pharmacological Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.

Case Study : In vitro assays demonstrated that this compound inhibited the activity of a kinase associated with tumor growth, leading to reduced phosphorylation of downstream targets related to cell cycle progression.

2. Drug Development

Due to its unique structure, 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid serves as a valuable scaffold for synthesizing novel therapeutic agents. Researchers are modifying its structure to enhance potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid, three classes of structurally or functionally related compounds are analyzed:

Compound Name/Class Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Targets/Applications Reference(s)
Target Compound Pyrimidine-benzoic acid hybrid 5-Bromo, 4-methylamino (pyrimidine); 3-methoxy (benzoic acid) ~382.2 (estimated) Hypothesized kinase inhibition; research use N/A
Pazopanib Hydrochloride Pyrimidine-sulfonamide hybrid Indazolylmethylamino (pyrimidine); methylbenzenesulfonamide 474.00 VEGFR-1/-2/-3 tyrosine kinase inhibitor; antineoplastic [3]
Folate Derivatives (e.g., 5-CH3-H4folate) Pteridine-glutamate conjugate Polyglutamyl tail; methyl/formyl substituents ~459.4 (5-CH3-H4folate) One-carbon metabolism; coenzyme in biosynthesis [2]

Key Comparisons

Core Scaffold and Substitutions: The target compound shares a pyrimidine core with Pazopanib but differs in substituents and appended moieties. Pazopanib’s indazole and sulfonamide groups enhance binding to VEGF receptors, whereas the target compound’s benzoic acid group may influence solubility or off-target interactions . Folate derivatives, while structurally distinct (pteridine vs. pyrimidine), emphasize the importance of amino-linked aromatic systems in biological activity. However, their roles in metabolic pathways contrast with the synthetic kinase-targeting focus of the target compound .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for analogous pyrimidines, such as the use of toluene sulfonic acid as a catalyst in coupling reactions . Pazopanib’s industrial-scale synthesis involves similar intermediates but employs indazole derivatives for specificity .

Biological Activity: Pazopanib’s well-documented inhibition of angiogenesis (IC50 values in nM range for VEGFRs) provides a benchmark for evaluating the target compound’s hypothetical kinase inhibition .

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence. sulfonamide) may alter selectivity or potency.
  • Pazopanib: Clinical studies validate its efficacy in renal cell carcinoma, with pharmacokinetic data (e.g., bioavailability ~21%) underscoring the importance of substituent optimization .
  • Folate Analogues : Natural abundance and metabolic roles contrast with synthetic pyrimidines, emphasizing the target compound’s niche in synthetic medicinal chemistry .

Biological Activity

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies from diverse sources.

Chemical Structure and Properties

The molecular formula of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is C13H13BrN4O3, with a molecular weight of 328.17 g/mol. The compound features a brominated pyrimidine moiety linked to a methoxybenzoic acid structure, which is crucial for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the bromine atom and the amine group may enhance the compound's ability to inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : The compound may interact with transcription factors or other regulatory proteins, influencing gene expression related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell walls or inhibition of protein synthesis.

Biological Activity Data

Activity Type Target Organism/Pathway Effect Reference
AntimicrobialCytospora mandshuricaInhibition
AntimicrobialConiella diplodiellaInhibition
Growth RegulationVarious plantsGrowth modulation
Enzyme InhibitionSpecific kinasesInhibition of activity

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid against plant pathogens. Results indicated significant inhibition against Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agricultural settings as a fungicide or growth regulator .

Study 2: Enzymatic Activity

Research focusing on the compound's interaction with specific kinases revealed that it effectively inhibited kinase activity associated with cell proliferation. This inhibition was dose-dependent, with IC50 values indicating potent effects at low concentrations, making it a candidate for further development in cancer therapeutics .

Study 3: Gene Expression Modulation

Another study explored the compound's impact on gene expression in human cell lines. The results demonstrated alterations in the expression levels of genes involved in apoptosis and cell cycle regulation, indicating that the compound may induce apoptosis in cancer cells through a p53-dependent pathway .

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